
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyridine and thiadiazole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Example Reaction:
Starting Materials: 2-aminopyridine and thiosemicarbazide.
Reaction Conditions: The reaction mixture is heated in the presence of an oxidizing agent (e.g., hydrogen peroxide) at elevated temperatures (around 80-100°C) for several hours.
Product Formation: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Studies have shown that derivatives of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine exhibit significant antiproliferative effects. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and demonstrated promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The antimicrobial potential of this compound has been highlighted in various studies. Derivatives containing the thiadiazole moiety have shown enhanced activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, indicating their potential as lead compounds for drug development .
Anti-inflammatory and Antioxidant Effects
Research indicates that this compound derivatives possess anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for conditions involving oxidative stress and chronic inflammation .
Agricultural Chemistry
Pesticidal Applications
In agricultural contexts, compounds similar to this compound have been investigated for their pesticidal properties. Their ability to inhibit specific enzymes or biological pathways in pests makes them suitable candidates for developing novel pesticides .
Structure and Synthesis
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common methods include nucleophilic substitution reactions and electrophilic aromatic substitutions that allow for the functionalization of the thiadiazole ring .
Table: Summary of Biological Activities
Compound | Biological Activity | Target Organisms/Cell Lines | Notable Findings |
---|---|---|---|
This compound | Anticancer | A549, HCT-116, PC-3 | Significant antiproliferative activity |
Derivatives with pyridine substitution | Antimicrobial | S. aureus, E. coli | MIC values comparable to standard drugs |
Thiadiazole derivatives | Anti-inflammatory | Various models | Effective in reducing inflammation markers |
Case Study: Anticancer Evaluation
A study focused on synthesizing a series of thiadiazole derivatives showed that modifications to the substituents on the thiadiazole ring significantly affected their cytotoxicity against different cancer cell lines . The research utilized the MTT assay method to assess cell viability after exposure to these compounds.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.
Uniqueness
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of pyridine and thiadiazole moieties enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and reactivity. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminopyridine with various thioketones or dithiocarbamates. Common methods include:
- Condensation Reactions : The compound can be synthesized through condensation with isocyanates.
- Cyclization : The cyclization of hydrazinecarbothioamides can yield this thiadiazole derivative.
- Reagents Used : Common reagents include sodium borohydride for reductions and m-chloroperbenzoic acid for oxidation reactions.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit various bacterial enzymes essential for cell wall synthesis and DNA replication. In vitro studies have demonstrated effective inhibition against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value indicating significant efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, derivatives containing the thiadiazole core have been linked to the inhibition of lipoxygenase enzymes, which are implicated in tumor progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanisms behind the biological activities of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes critical in disease pathways.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through multiple pathways including caspase activation.
- Binding Affinity : Molecular docking studies reveal that it binds effectively to specific biological targets, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of pyridine-2-carboxylic acid derivatives with thiosemicarbazide. A reflux reaction in POCl₃ at 90°C for 3 hours under inert conditions is commonly employed, followed by pH adjustment (8–9) with ammonia to precipitate the product . Purification via recrystallization from ethanol or acetone yields crystals suitable for structural analysis .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, particularly signals for pyridine (δ 7.5–8.5 ppm) and thiadiazole (δ 8.0–8.3 ppm) protons .
- FTIR : Identify N–H stretching (~3300 cm⁻¹) and C=S/C=N vibrations (1250–1600 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles between pyridine and thiadiazole rings (e.g., 18.2° vs. 30.3° in polymorphic forms) and hydrogen-bonding networks .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄ or CuI to enhance coupling efficiency in cross-coupling steps .
- Solvent optimization : Compare DMF (90°C, 1 hour) vs. DME/H₂O (10:1, 150°C, 1 hour) for reaction completion .
- Reagent stoichiometry : Adjust thiosemicarbazide ratios (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide) to minimize byproducts .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
- Methodological Answer :
- Variable-temperature XRD : Analyze thermal stability of polymorphs (A and B) by collecting data at 100–300 K .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain lattice energy differences .
- DFT calculations : Compare experimental vs. computed dihedral angles to identify dominant conformational drivers .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyridine or thiadiazole positions to modulate bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II). Validate with mutagenesis studies .
Q. How to address discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer :
- Solvent accessibility modeling : Apply tools like PDBsum to assess ligand-binding pockets obscured in crystal structures .
- Metadynamics simulations : Explore free-energy landscapes to identify non-covalent interactions (e.g., π-π stacking) not captured in static docking .
- Dose-response refinement : Re-evaluate IC₅₀ values under varied conditions (e.g., hypoxia vs. normoxia) to account for microenvironment effects .
Properties
IUPAC Name |
5-pyridin-2-yl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSWPYZJJLNMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180153 | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-22-8 | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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